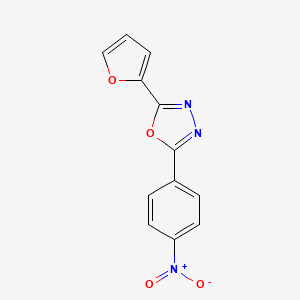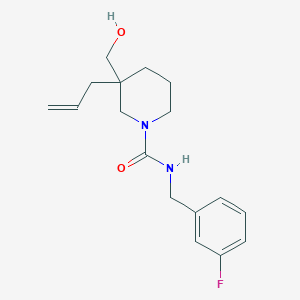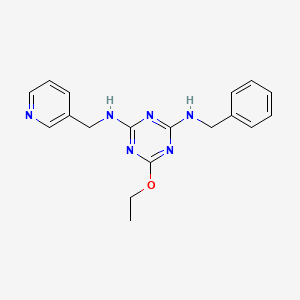![molecular formula C21H27N5O3 B5506349 4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is a complex organic compound. Its synthesis and properties have been a subject of interest in various chemical research studies, particularly focusing on heterocyclic compounds and their derivatives.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including reactions with various chemicals like ethylacetate, amino acids, and others. For instance, the synthesis of related benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, as reported by Abu‐Hashem, Al-Hussain, and Zaki (2020) in Molecules, highlights complex synthesis processes involving dimethylformamide, sodium ethoxide, and various other reagents (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds often features a combination of different rings like benzene, pyrimidine, and morpholine. These structures are elucidated using techniques like NMR, IR, and MS spectroscopy. For example, Yusof and Yamin (2005) studied a compound with a morpholinium group and analyzed its crystal structure (Yusof & Yamin, 2005).
Chemical Reactions and Properties
Compounds like "4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" typically undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction reactions. For instance, Maki et al. (1988) explored the photochemical oxidation of a related compound, showcasing its reactivity under specific conditions (Maki et al., 1988).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
This compound has been used as a starting point for the synthesis of various novel heterocyclic compounds, exhibiting significant inhibitory activity on cyclooxygenase-2 (COX-2), with analgesic and anti-inflammatory activities. These compounds demonstrate promising pharmacological properties, indicating potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Antiproliferative Activity
Certain derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines. This research demonstrates the compound's potential in cancer treatment (Nowicka et al., 2015).
Applications in Medical Imaging
- PET Imaging for Parkinson's Disease: A derivative of this compound was synthesized for use as a PET imaging agent, specifically targeting LRRK2 enzyme in Parkinson's disease. This highlights its potential application in the diagnosis and study of neurological disorders (Wang et al., 2017).
Other Applications
Synthesis of Dyes for Polymer Fibres
Derivatives of this compound have been used to produce dyes for synthetic-polymer fibers, indicating its utility in the textile industry (Peters & Bide, 1985).
Synthesis of Molluscicidal Agents
This compound has been utilized in synthesizing agents with significant molluscicidal effects, suggesting its application in pest control (Duan et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-18-5-3-17(4-6-18)20(27)25-11-9-24(10-12-25)19-7-8-22-21(23-19)26-13-15-28-16-14-26/h3-8H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZAMULRAMBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)


![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)
![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)